(S)-MCPG sodium salt
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Overview
Description
(S)-MCPG sodium salt, also known as (S)-α-Methyl-4-carboxyphenylglycine sodium salt, is a chemical compound widely used in scientific research. It is primarily known for its role as a selective antagonist of metabotropic glutamate receptors, which are crucial in various neurological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-MCPG sodium salt typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-α-Methyl-4-carboxyphenylglycine.
Reaction with Sodium Hydroxide: The compound is then reacted with sodium hydroxide to form the sodium salt.
Purification: The product is purified through crystallization or other suitable methods to obtain the final this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Automated Reaction Systems: Automated systems ensure precise control over reaction conditions.
High-Throughput Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-MCPG sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-MCPG sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies involving metabotropic glutamate receptors to understand their role in cellular signaling.
Medicine: Research on this compound contributes to the development of treatments for neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
(S)-MCPG sodium salt acts as an antagonist of metabotropic glutamate receptors. It binds to these receptors, inhibiting their activation and subsequent signaling pathways. This inhibition affects various cellular processes, including neurotransmitter release and synaptic plasticity.
Comparison with Similar Compounds
Similar Compounds
®-MCPG sodium salt: The enantiomer of (S)-MCPG sodium salt, with similar but distinct biological activities.
LY341495: Another metabotropic glutamate receptor antagonist with different selectivity and potency.
MPEP: A selective antagonist for a different subtype of metabotropic glutamate receptors.
Uniqueness
This compound is unique due to its specific selectivity for certain metabotropic glutamate receptors, making it a valuable tool in research focused on these receptors’ roles in neurological processes.
Properties
Molecular Formula |
C10H10NO4- |
---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
4-[(1S)-1-azaniumyl-1-carboxylatoethyl]benzoate |
InChI |
InChI=1S/C10H11NO4/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13/h2-5H,11H2,1H3,(H,12,13)(H,14,15)/p-1/t10-/m0/s1 |
InChI Key |
DNCAZYRLRMTVSF-JTQLQIEISA-M |
Isomeric SMILES |
C[C@](C1=CC=C(C=C1)C(=O)[O-])(C(=O)[O-])[NH3+] |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)[O-])(C(=O)[O-])[NH3+] |
Origin of Product |
United States |
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